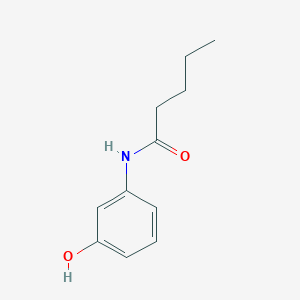

N-(3-hydroxyphenyl)pentanamide

描述

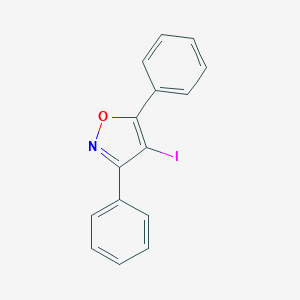

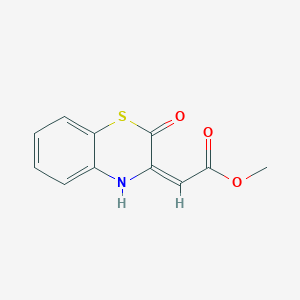

N-(3-hydroxyphenyl)pentanamide is a chemical compound with the CAS Number: 55791-89-4 . It has a molecular weight of 193.25 and a linear formula of C11 H15 N O2 . It is a solid at room temperature .

Molecular Structure Analysis

The N-(3-hydroxyphenyl)pentanamide molecule contains a total of 29 bonds. There are 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

N-(3-hydroxyphenyl)pentanamide is a solid at room temperature . It has a molecular weight of 193.25 and a linear formula of C11 H15 N O2 .科学研究应用

Methods of Application and Experimental Procedures In a study, a synthetic nitrification inhibitor (3,4-dimethylpyrazole phosphate; DMPP) and a biological nitrification inhibitor (methyl 3- (4-hydroxyphenyl) propionate; MHPP) were applied to two contrasting soils . The inhibitors were applied at different rates, and their effects on the gross nitrification rate and the abundance and community composition of ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB) were observed .

Results or Outcomes The study found that both DMPP and MHPP inhibited nitrification, but to different extents in different soils . DMPP inhibited 56.6% of nitrification in acidic soil and 50.3% in calcareous soil, while MHPP inhibited 18.3–55.5% of nitrification in acidic soil and 14.1–20.2% in calcareous soil . The inhibitors appeared to regulate nitrification by causing niche differentiation between AOA and AOB .

Methods of Application and Experimental Procedures The specific methods of application and experimental procedures would depend on the specific medicinal application. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using various in vitro and in vivo models .

Methods of Application and Experimental Procedures In a study, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their structures were determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Results or Outcomes The in vitro antioxidant activity of all the compounds was evaluated . The specific results or outcomes were not provided in the search results .

Methods of Application and Experimental Procedures The molecules were optimized using DFT, and the vibrational and electronic analysis was done subsequently . The energies of frontier molecular orbitals (FMOs) were used to estimate the global chemical reactivity parameters .

Results or Outcomes The research indicated that compounds could diffuse through noncovalent interactions, including intramolecular hydrogen bonding . The PA with FP, CP, BP, and IP molecules has potential antiviral and antioxidant benefits .

Methods of Application and Experimental Procedures The specific methods of application and experimental procedures would depend on the specific biological application. Typically, these compounds are synthesized in a laboratory setting and then tested for their biological activity using various in vitro and in vivo models .

属性

IUPAC Name |

N-(3-hydroxyphenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-7-11(14)12-9-5-4-6-10(13)8-9/h4-6,8,13H,2-3,7H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOQLSHROSKERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204363 | |

| Record name | Valeranilide, 3'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxyphenyl)pentanamide | |

CAS RN |

55791-89-4 | |

| Record name | N-(3-Hydroxyphenyl)pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55791-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeranilide, 3'-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055791894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Hydroxyvaleranilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Valeranilide, 3'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)

![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)

![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)

![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)

![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)